VH 298 is a potent small molecule inhibitor that targets the von Hippel-Lindau (VHL) protein, a key component in the regulation of hypoxia-inducible factors (HIFs). This compound is recognized for its ability to disrupt the interaction between VHL and HIF-1α, thereby stabilizing the latter and promoting a hypoxic response even under normoxic conditions. VH 298 is classified as a high-affinity E3 ubiquitin ligase inhibitor, with a dissociation constant () in the range of 80-90 nM, making it a valuable chemical probe for studying HIF signaling pathways and their implications in various diseases, particularly cancer .
The synthesis of VH 298 involves several strategic chemical modifications to enhance its binding affinity and selectivity towards VHL. The compound is derived from earlier inhibitors, particularly VH032, through structural modifications including the introduction of a cyanocyclopropyl group. This modification was guided by crystallographic data showing how previous inhibitors interacted with VHL .
VH 298 has a complex molecular structure characterized by its specific functional groups that facilitate its interaction with VHL.
The crystal structure of VH 298 bound to the VHL complex has been resolved at a resolution of 2.4 Å. The cyanocyclopropyl group occupies a specific pocket in the VHL binding site, crucial for its inhibitory action against HIF-1α degradation .
VH 298 primarily acts through the inhibition of the VHL:HIF-α interaction. Upon binding to VHL, it prevents the ubiquitination and subsequent proteasomal degradation of HIF-1α.
The mechanism by which VH 298 exerts its effects involves several steps:
These properties make VH 298 suitable for laboratory use in various biological assays focusing on hypoxia signaling pathways .
VH 298 serves multiple scientific purposes:
The von Hippel-Lindau (VHL) protein serves as the substrate recognition subunit of the Cullin2 RING E3 ubiquitin ligase complex (CRL2VHL), which targets hypoxia-inducible factor-alpha (HIF-α) subunits for proteasomal degradation under normoxic conditions [3] [5] [10]. Oxygen-dependent prolyl hydroxylation of HIF-α by prolyl hydroxylase domain (PHD) enzymes enables high-affinity binding to VHL. Subsequent ubiquitination marks HIF-α for degradation, preventing hypoxic gene activation [3] [10]. In hypoxia, PHD activity decreases, leading to HIF-α accumulation and translocation to the nucleus, where it dimerizes with HIF-β to activate genes involved in angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and glycolysis (e.g., GLUT1) [5] [10]. VHL mutations disrupt this pathway, causing constitutive HIF activation and associations with renal carcinomas, hemangioblastomas, and polycythemia [3] [5].
Table 1: Approaches to HIF Stabilization
Method | Mechanism | Key Features |
---|---|---|
Hypoxia | Physiological PHD inhibition | Activates all hypoxia responses |
Iron Chelators (e.g., DFO) | Broad PHD inhibition | Non-specific metal ion sequestration |
PHD Inhibitors (e.g., IOX2) | Competitive 2-OG antagonism | Pan-PHD inhibition; off-target effects |
VHL Inhibitors (VH 298) | Blocks VHL:HIF-α interaction | Downstream of hydroxylation; target-specific |
Prior strategies to modulate hypoxic signaling relied on iron chelators or PHD inhibitors, which exhibit broad-spectrum activities due to:
VH 298 ((2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) is a first-in-class VHL inhibitor developed through structure-based design [1] [7]. Key milestones include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7